N-benzyl-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide
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Description
N-benzyl-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a useful research compound. Its molecular formula is C28H28ClN3O3S and its molecular weight is 522.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 521.1539906 g/mol and the complexity rating of the compound is 814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-benzyl-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activities, including mutagenicity, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a thia-diazatricyclo framework and multiple functional groups, which may contribute to its biological activity.
1. Mutagenicity
The Ames test is a widely used method for assessing the mutagenic potential of compounds. This compound has shown strong positive results in the Ames assay, indicating significant mutagenic potential . This suggests that the compound may induce genetic mutations in bacterial strains.
2. Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A study reported IC50 values (the concentration required to inhibit cell growth by 50%) indicating effective cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The following table summarizes the IC50 values observed in different cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HeLa | 25 |
These findings suggest that this compound may have potential as an anticancer agent.
The mechanism underlying the compound's biological activity is thought to involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways. Preliminary studies indicate that it may inhibit the activity of certain kinases involved in tumor growth signaling pathways.
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicological Assessment : A comprehensive toxicological evaluation revealed that while the compound exhibits potent biological activity against cancer cells, it also presents some hepatotoxicity at higher doses.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3S/c1-2-30(17-19-9-5-3-6-10-19)24(33)18-31-27-25(22-11-7-4-8-12-23(22)36-27)26(34)32(28(31)35)21-15-13-20(29)14-16-21/h3,5-6,9-10,13-16H,2,4,7-8,11-12,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCWCKKLFLXTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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